3-(Thiophen-2-yl)quinoxalin-2(1H)-one
Overview
Description
3-(Thiophen-2-yl)quinoxalin-2(1H)-one is a heterocyclic compound that features a quinoxalinone core with a thiophene ring attached at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-2-yl)quinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of quinoxaline derivatives with thiophene-2-carbaldehyde under specific conditions. For instance, the Weidenhagen reaction can be employed, where quinoline-5,6-diamine reacts with thiophene-2-carbaldehyde . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and bases such as potassium hydroxide (KOH).
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(Thiophen-2-yl)quinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can yield dihydroquinoxalinone derivatives.
Substitution: Electrophilic substitution reactions such as bromination, nitration, formylation, acylation, and sulfonation are common.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Various electrophiles and catalysts depending on the desired substitution.
Major Products
The major products formed from these reactions include substituted quinoxalinone derivatives, which can have different functional groups attached to the quinoxaline or thiophene rings.
Scientific Research Applications
3-(Thiophen-2-yl)quinoxalin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(Thiophen-2-yl)quinoxalin-2(1H)-one involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit topoisomerase enzymes, resulting in DNA damage and cell death . The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Similar Compounds
2-(2-Thienyl)-1(3)H-imidazo[4,5-f]quinoline: Similar in structure but with an imidazoquinoline core.
N-substituted 2,5-di(2-thienyl)pyrroles: Contains thiophene rings but with a pyrrole core.
Thiazolidine derivatives: Five-membered heterocycles with sulfur and nitrogen atoms.
Uniqueness
3-(Thiophen-2-yl)quinoxalin-2(1H)-one is unique due to its combination of a quinoxalinone core and a thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.
Properties
IUPAC Name |
3-thiophen-2-yl-1H-quinoxalin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2OS/c15-12-11(10-6-3-7-16-10)13-8-4-1-2-5-9(8)14-12/h1-7H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIKCZVHLJFOFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352351 | |
Record name | 3-(2-thienyl)-1,2-dihydroquinoxalin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64532-10-1 | |
Record name | 3-(2-thienyl)-1,2-dihydroquinoxalin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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